molecular formula C19H20N2O4 B4394726 ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

Cat. No.: B4394726
M. Wt: 340.4 g/mol
InChI Key: YVPMOYAYQSVGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is particularly interesting due to its unique structure, which includes both ester and amide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE typically involves a multi-step process. One common method is the esterification of 2-aminobenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 2-aminobenzoate. This intermediate is then reacted with 4-(propionylamino)benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. These methods optimize reaction times and sequences, leading to high conversion and selectivity rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carboxylic acid and ethanol.

    Aminolysis: Amides.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-{[4-(propionylamino)benzoyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The ester and amide groups in the compound can participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Properties

IUPAC Name

ethyl 2-[[4-(propanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-17(22)20-14-11-9-13(10-12-14)18(23)21-16-8-6-5-7-15(16)19(24)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPMOYAYQSVGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(4-PROPANAMIDOBENZAMIDO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.